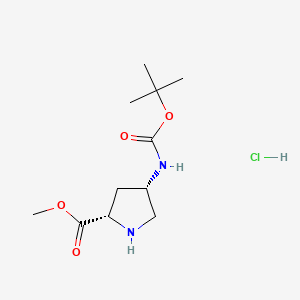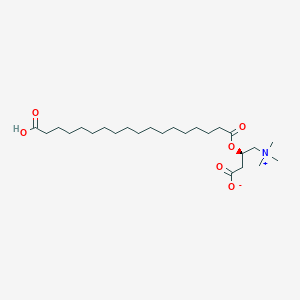
Aripiprazol-Verunreinigung 17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine is a chemical compound that is structurally related to Aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and other mood disorders. Impurities in pharmaceutical compounds can arise during the synthesis, storage, or degradation of the drug. These impurities need to be identified, quantified, and controlled to ensure the safety and efficacy of the pharmaceutical product.
Wissenschaftliche Forschungsanwendungen
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in pharmaceutical formulations . In biology, it is used to study the metabolic pathways and degradation products of Aripiprazole . In medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Aripiprazole by providing insights into its impurity profile . In the industry, it is used in quality control processes to ensure the purity and safety of pharmaceutical products .
Biochemische Analyse
Biochemical Properties
It is known that Aripiprazole and its impurities have significant differences in polarity
Cellular Effects
Aripiprazole and its primary active metabolite have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability It’s plausible that Aripiprazole Impurity 17 may have similar effects on various types of cells and cellular processes
Molecular Mechanism
Aripiprazole has been shown to directly inhibit respiratory complex I through its ubiquinone-binding channel . It’s possible that Aripiprazole Impurity 17 may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of Aripiprazole Impurity 17 at different dosages in animal models are not well studied. Studies on aripiprazole have shown that it can reduce the hyperdopaminergic activity selectively in animal models
Metabolic Pathways
The metabolic pathways involving Aripiprazole Impurity 17 are not well known. Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries
Vorbereitungsmethoden
The preparation of Di-[2-(2,3-dichlorophenyl)aminoethyl]amine involves several synthetic routes and reaction conditions. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity from the bulk drug substance . The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired impurity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the impurity .
Analyse Chemischer Reaktionen
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of dehydrogenated products .
Wirkmechanismus
Aripiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . This unique mechanism allows it to modulate neurotransmitter activity in the brain, thereby exerting its antipsychotic effects. The molecular targets and pathways involved in the action of Di-[2-(2,3-dichlorophenyl)aminoethyl]amine are likely to be similar, involving interactions with dopamine and serotonin receptors .
Vergleich Mit ähnlichen Verbindungen
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine can be compared with other related impurities such as Aripiprazole Impurity F, Aripiprazole Impurity G, and Dehydroaripiprazole . These impurities share structural similarities with Aripiprazole but differ in their chemical properties and biological activities. For example, Dehydroaripiprazole is a major metabolite of Aripiprazole and has similar pharmacological effects, while Aripiprazole Impurity F and G are minor impurities with distinct chemical structures . The uniqueness of Di-[2-(2,3-dichlorophenyl)aminoethyl]amine lies in its specific formation pathway and its role in the overall impurity profile of Aripiprazole .
Eigenschaften
IUPAC Name |
N-[2-(2,3-dichloroanilino)ethyl]-N'-(2,3-dichlorophenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl4N3/c17-11-3-1-5-13(15(11)19)22-9-7-21-8-10-23-14-6-2-4-12(18)16(14)20/h1-6,21-23H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYHQLJUGWCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCCNCCNC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








